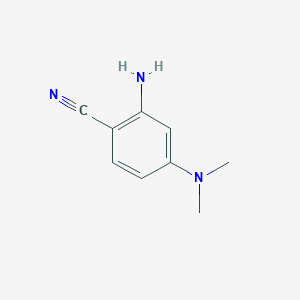

2-Amino-4-(dimethylamino)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-(dimethylamino)benzonitrile is an organic compound with the molecular formula C9H11N3. It is known for its unique photophysical properties, particularly its ability to undergo intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety upon photo-excitation, leading to dual fluorescence .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(dimethylamino)benzonitrile typically involves the reaction of 4-dimethylaminobenzaldehyde with ammonia in the presence of iodine. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired product . The reaction conditions include:

Solvent: Dimethylformamide (DMF)

Temperature: Room temperature

Reagents: Aqueous ammonia, iodine, sodium thiosulfate (to remove excess iodine), and chloroform (for extraction)

Industrial Production Methods

Industrial production methods for benzonitriles often involve the conversion of benzoic acids to their corresponding nitriles. This can be achieved through dehydration reactions using reagents such as thionyl chloride or phosphorus pentachloride .

Análisis De Reacciones Químicas

2-Amino-4-(dimethylamino)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Solvents: Toluene, ethanol, water

Aplicaciones Científicas De Investigación

2-Amino-4-(dimethylamino)benzonitrile is extensively used in scientific research due to its unique photophysical properties. Some of its applications include:

Chemistry: Used as a probe in photophysical studies to investigate intramolecular charge transfer processes.

Biology: Employed in fluorescence microscopy to study cellular structures and dynamics.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo charge transfer.

Industry: Utilized in the synthesis of various organic compounds, including dyes and pigments.

Mecanismo De Acción

The mechanism of action of 2-Amino-4-(dimethylamino)benzonitrile involves intramolecular charge transfer (ICT) upon photo-excitation. The dimethylamino group donates an electron to the cyanophenyl moiety, resulting in dual fluorescence. This process is influenced by the solvent polarity, with polar solvents enhancing the charge transfer and leading to a red-shifted fluorescence band .

Comparación Con Compuestos Similares

2-Amino-4-(dimethylamino)benzonitrile can be compared with other similar compounds such as:

4-Dimethylaminobenzonitrile: Similar in structure but lacks the amino group, leading to different photophysical properties.

4-Aminobenzonitrile: Contains an amino group but lacks the dimethylamino group, resulting in different charge transfer characteristics.

The uniqueness of this compound lies in its dual fluorescence and the ability to undergo significant intramolecular charge transfer, making it a valuable compound in various scientific research applications.

Actividad Biológica

2-Amino-4-(dimethylamino)benzonitrile, also known as DMABN, is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of DMABN, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12N2. The compound features an amino group and a dimethylamino group attached to a benzonitrile moiety, which contributes to its unique reactivity and interaction with biological systems.

1. Antimicrobial Activity

Research indicates that DMABN exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell membranes, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that DMABN could be a potential candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

2. Anticancer Properties

DMABN has also been investigated for its anticancer effects. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to activate the intrinsic apoptotic pathway, leading to increased caspase activity.

A notable case study involved the treatment of MCF-7 breast cancer cells with DMABN, where it was found to reduce cell viability significantly at concentrations above 50 µM:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 60 |

| 100 | 30 |

These findings suggest that DMABN could serve as a lead compound for further development in cancer therapy .

The biological activity of DMABN can be attributed to its ability to interact with various molecular targets. Notably, its dimethylamino group allows for strong hydrogen bonding and π-π interactions with biomolecules.

Intramolecular Charge Transfer (ICT)

DMABN is known for its dual fluorescence properties due to intramolecular charge transfer (ICT). This phenomenon is crucial in understanding its reactivity and interaction with cellular components. The ICT state facilitates the compound's ability to engage with nucleic acids and proteins, potentially leading to alterations in their functions .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DMABN was tested against a panel of pathogenic bacteria. The results confirmed its broad-spectrum antimicrobial activity, particularly against resistant strains. Further investigations revealed that DMABN disrupts biofilm formation, which is critical in chronic infections.

Case Study 2: Cancer Cell Apoptosis

A study involving human lung cancer cells treated with DMABN highlighted its role in inducing apoptosis through ROS (reactive oxygen species) generation. The increase in ROS levels was correlated with mitochondrial dysfunction and activation of apoptotic pathways.

Propiedades

IUPAC Name |

2-amino-4-(dimethylamino)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12(2)8-4-3-7(6-10)9(11)5-8/h3-5H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSHGMMTXAGGMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.